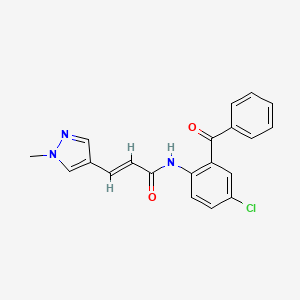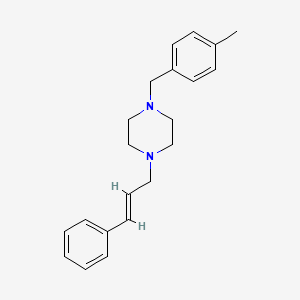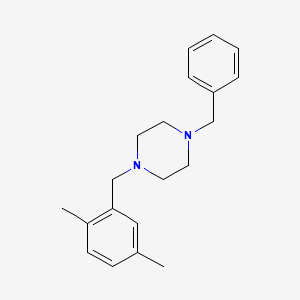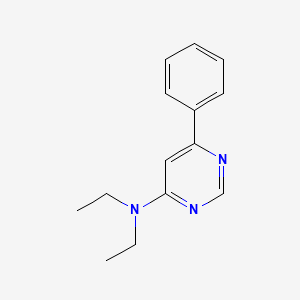
N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide
描述
N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide, also known as BCPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCPAA is a member of the acrylamide family, which is known for its diverse biological activities.
作用机制
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer activity, N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has also been investigated for its potential use as an antimicrobial agent, as it has been shown to exhibit activity against both gram-positive and gram-negative bacteria.
实验室实验的优点和局限性
N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide exhibits several advantages for lab experiments, including its ease of synthesis, high purity, and diverse biological activities. However, N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide also exhibits some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
未来方向
There are several future directions for the study of N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide, including its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide and to optimize its pharmacokinetic and pharmacodynamic properties. Additionally, N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide can be used as a building block for the synthesis of functional materials with potential applications in various fields, including catalysis, gas storage, and drug delivery.
科学研究应用
N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit promising anticancer activity by inducing apoptosis in cancer cells. N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate a photosensitizer, which then generates reactive oxygen species that destroy cancer cells.
In materials science, N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. These materials have potential applications in gas storage, catalysis, and drug delivery.
属性
IUPAC Name |
(E)-N-(2-benzoyl-4-chlorophenyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-24-13-14(12-22-24)7-10-19(25)23-18-9-8-16(21)11-17(18)20(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,25)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNOUKMUIXGFCL-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B3484318.png)
![1,3-dicyclohexyl-5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3484324.png)



![N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3484340.png)
![methyl {5-[(2-ethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3484347.png)
![4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3484352.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3484396.png)
![4-bromo-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3484407.png)
![4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B3484413.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B3484415.png)